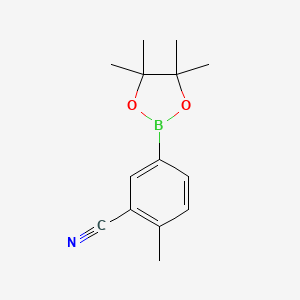

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Übersicht

Beschreibung

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with a molecular formula of C_15H_16BNO_2. This compound is characterized by the presence of a boronic ester group and a cyano group on a benzene ring, making it a valuable intermediate in organic synthesis.

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-Cyano-4-methylphenylboronic acid, pinacol ester, are typically carbon-based compounds that participate in carbon-carbon bond formation reactions . This compound, being a boronic ester, is often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as boronic esters can hydrolyze in humid conditions . Additionally, the temperature and pH of the reaction environment can also impact the compound’s action and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The cyano group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The boronic ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH_4) in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various substituted boronic esters or boronic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Arginase Inhibition

One of the prominent applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been shown to exhibit significant inhibitory activity against human arginases (hARG-1 and hARG-2), which is crucial for developing therapeutic agents targeting these enzymes .

1.2. Anticancer Activity

Research indicates that compounds containing boron can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability. The presence of the dioxaborolane moiety in this compound may facilitate interactions with biological targets involved in cancer progression .

Case Study: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as a lead compound for anticancer drug development.

Materials Science

2.1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable complexes with metals allows for the development of conductive materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Comparison of Electronic Properties

| Property | This compound | Other Boron Compounds |

|---|---|---|

| Conductivity | Moderate | Varies |

| Stability | High | Varies |

| Application Potential | OLEDs, OPVs | Varies |

Organic Synthesis

3.1. Cross-Coupling Reactions

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: The compound has been successfully utilized in synthesizing biologically active compounds by coupling with various aryl halides under mild conditions . This application highlights its utility in pharmaceutical chemistry.

Vergleich Mit ähnlichen Verbindungen

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile stands out due to its cyano group, which provides additional reactivity compared to similar boronic acid derivatives. This allows for a broader range of chemical transformations and applications.

Biologische Aktivität

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20BNO2

- Molecular Weight : 293.12 g/mol

- CAS Number : 1218791-01-5

The biological activity of this compound is largely attributed to its boron moiety, which can interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems.

Antiproliferative Effects

Research indicates that compounds containing boron can exhibit antiproliferative effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of boron compounds showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.

Antimicrobial Activity

The antimicrobial properties of boron compounds have been explored extensively:

- Case Study : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

Some studies have indicated that boron compounds may modulate inflammatory responses:

- Research Insight : In vitro assays revealed that certain boron derivatives could inhibit the activation of NF-kB pathway in macrophages stimulated with TNF-alpha, leading to reduced expression of pro-inflammatory cytokines.

Data Summary

Research Findings

Recent studies have focused on optimizing the biological activity of boron-containing compounds:

- Structural Modifications : Modifying substituents on the benzonitrile ring has been shown to enhance both solubility and bioactivity.

- In Vivo Studies : Animal models have demonstrated that certain derivatives can effectively reduce tumor growth while exhibiting low toxicity profiles.

- Metabolic Stability : Research has also shown that the metabolic stability of these compounds can be significantly improved by introducing polar groups into their structure.

Eigenschaften

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENCUOINPORPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681916 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-11-3 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.